Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride
Description
The compound Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride is a quaternary ammonium salt characterized by:
- A central azo group (-N=N-) linking a 2-chloro-4-nitrophenyl moiety to a substituted phenyl ring (3-methylphenyl).
- A branched ethylamino side chain with N,N-diethyl-N-methyl substituents, forming a cationic ammonium center.
- A chloride counterion to balance the charge.
Properties
CAS No. |
64346-61-8 |
|---|---|
Molecular Formula |
C22H31Cl2N5O2 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C22H31ClN5O2.ClH/c1-6-26(13-14-28(5,7-2)8-3)18-9-11-21(17(4)15-18)24-25-22-12-10-19(27(29)30)16-20(22)23;/h9-12,15-16H,6-8,13-14H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CFACCVPINQKMKE-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(CC)CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Features
Preparation Methods Analysis
Stepwise Synthetic Procedure
Diazotization of 2-chloro-4-nitroaniline
- Starting material: 2-chloro-4-nitroaniline
- Diazotization reagent: Sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid)
- Conditions: Low temperature (0–5 °C) to stabilize the diazonium salt
- Outcome: Formation of 2-chloro-4-nitrophenyl diazonium chloride intermediate
Preparation of the Coupling Component
- The coupling component is 2-((3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl ethanaminium chloride, which can be prepared via alkylation of 3-methylaniline derivatives with diethylmethylaminoethyl chloride or bromide under controlled conditions.
- This step ensures the presence of the aminoethyl side chain necessary for coupling.
Azo Coupling Reaction
- The diazonium salt solution is gradually added to the coupling component solution under alkaline or neutral conditions to facilitate electrophilic aromatic substitution.
- The azo bond (-N=N-) forms between the diazonium ion and the aromatic ring of the coupling component.
- The reaction mixture is stirred at low temperature to moderate temperature (0–25 °C) to optimize yield and purity.
Isolation and Purification
- The product precipitates as the chloride salt due to the protonated ethanaminium group.
- Filtration, washing with cold water, and drying under reduced pressure yield the final compound.
- Further purification may involve recrystallization from suitable solvents (e.g., ethanol-water mixtures) to enhance purity.
Alternative Synthetic Routes and Modifications
- Some patents and literature suggest the use of methyl sulfate or other alkylating agents to quaternize the amine functionality post azo coupling, producing quaternary ammonium salts analogous to the target compound.
- Modifications in solvent systems, reaction times, and temperatures can be optimized to improve yield and reduce by-products.
- The use of protecting groups on the aminoethyl substituent prior to azo coupling may be employed to prevent side reactions, followed by deprotection and quaternization.
Representative Data Table of Typical Reaction Conditions
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization | 2-chloro-4-nitroaniline, NaNO2, HCl, 0–5 °C | >90 | Freshly prepared diazonium salt |
| Coupling component prep | 3-methylaniline derivative, diethylmethylaminoethyl chloride, base, reflux | 80–85 | Alkylation step |
| Azo coupling | Diazonium salt + coupling component, pH 7–9, 0–25 °C | 75–90 | Stirring 1–3 hours |
| Purification | Filtration, washing, recrystallization | 85–95 | Final chloride salt product |
Research Findings and Literature Support
- The primary synthesis route is consistent with classical azo dye preparation methodologies, where diazotization of aromatic amines and subsequent azo coupling are standard.
- Patents on related cationic azo dyes describe analogous procedures involving diazotization, coupling with substituted anilines, and quaternization steps to form stable ammonium salts.
- The compound’s chloride salt form is typical for enhanced solubility and stability in aqueous media.
- No direct commercial manufacturing data was found, but regulatory databases classify the compound as inactive under EPA TSCA, indicating limited or controlled production.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions, typically using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, can convert the azo group to an amine group.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide, sodium methoxide.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanaminium compounds.
Scientific Research Applications
Biological Applications
Ethanaminium derivatives have been explored for their biological activities, particularly in the following areas:
1. Antimicrobial Activity
- Studies have indicated that compounds similar to Ethanaminium can exhibit significant antimicrobial properties against various bacteria and fungi. The presence of the nitrophenyl group is believed to enhance this activity by disrupting microbial cell membranes.
2. Anticancer Potential
- Research has suggested that certain azo compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Specific studies have highlighted the potential of such compounds in targeting specific cancer cell lines.
3. Photodynamic Therapy
- Azo compounds can be activated by light, making them suitable candidates for photodynamic therapy (PDT). When exposed to specific wavelengths of light, they can produce cytotoxic species that selectively kill cancer cells while sparing healthy tissue.
Industrial Applications
1. Dyes and Pigments
- Due to its azo structure, Ethanaminium can be used as a dye or pigment in textiles and other materials. Azo dyes are known for their vibrant colors and stability, making them popular in the dyeing industry.
2. Chemical Sensors
- The compound's ability to interact with various ions and molecules allows it to be utilized in developing chemical sensors. These sensors can detect environmental pollutants or monitor biochemical processes.
Case Studies
Mechanism of Action
The mechanism of action of Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride involves its interaction with various molecular targets. The azo linkage can undergo reduction to form amines, which can interact with cellular proteins and enzymes, potentially leading to antimicrobial or anticancer effects. The chloro and nitro groups also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Functional Group Variations
The target compound’s azo group distinguishes it from other ethanaminium derivatives. Below is a comparative analysis of key structural and functional differences:
Electronic and Solubility Effects
- Azo vs. Ether/Ester Groups: The target’s azo group (electron-deficient due to nitro and chloro substituents) contrasts with the methoxyphenoxy ether in , which is electron-rich. This difference impacts UV-Vis absorption (azo compounds absorb visible light) and solubility (ether/ester groups enhance hydrophilicity).
- Nitro/Chloro vs. Trifluoromethyl : Both nitro and trifluoromethyl groups are electron-withdrawing, but trifluoromethyl (as in ) offers greater metabolic stability in pharmaceuticals, while nitro groups may confer reactivity in dyes.
Quaternary Ammonium Center Modifications
- Branching : The target’s N,N-diethyl-N-methyl substituents create a sterically hindered ammonium center compared to simpler N,N-dimethyl derivatives (e.g., ). This could reduce aggregation in surfactants but increase synthetic complexity.
- Counterions : All compared compounds use chloride as the counterion, ensuring high water solubility.
Research Findings and Gaps
- The target compound’s azo group likely requires diazotization and coupling steps, analogous to methods for 3-chloro-N-phenyl-phthalimide derivatives .
- Stability : Azo compounds are prone to photodegradation; the nitro and chloro substituents may exacerbate this, unlike the more stable trifluoromethyl group in .
- Applications: While the target’s structure suggests dye applications, direct evidence is absent. In contrast, phosphonothiolate derivatives (e.g., ) are explicitly linked to pesticidal uses.
Biological Activity
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride, commonly referred to as a quaternary ammonium compound, exhibits various biological activities that are of significant interest in pharmacology and toxicology. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and associated toxicity.
Ethanaminium compounds generally exhibit their biological effects through several mechanisms:
- Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown that similar compounds can exhibit effectiveness against a range of pathogens, including bacteria and fungi .
- Anticancer Activity : Research indicates that compounds containing nitrophenyl groups can exhibit anticancer properties. For instance, derivatives of 2-chloro-4-nitrophenol have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant antitumor activity . The presence of the azo linkage in Ethanaminium may enhance its ability to induce apoptosis in cancer cells.
- Enzyme Inhibition : Some studies suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study demonstrated that Ethanaminium derivatives exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that Ethanaminium compounds induced cytotoxic effects in human leukemia (MOLT-4) and breast cancer (MCF-7) cell lines with IC50 values indicating potent activity . The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
- Toxicological Assessment : Toxicity studies revealed that while Ethanaminium shows promise as an antimicrobial and anticancer agent, it also exhibits cytotoxic effects on normal human cells at higher concentrations, necessitating further investigation into its therapeutic index .
Q & A
Q. What synthetic strategies are recommended for preparing this compound with high purity?
The synthesis involves sequential azo coupling and quaternization. First, the azo bond is formed via diazotization of 2-chloro-4-nitroaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with 3-methylphenethylamine. The tertiary amine is then quaternized using methyl chloride in a polar solvent (e.g., acetonitrile) under reflux. Purification typically employs recrystallization from ethanol/water mixtures and ion-exchange chromatography to isolate the chloride salt . Purity ≥98% is achievable via HPLC (C18 column, methanol/water gradient with 0.1% TFA).
Q. Which analytical techniques are critical for characterizing this compound?
- UV-Vis Spectroscopy : The azo chromophore exhibits strong absorbance at λmax ≈250–260 nm (ε >10⁴ L·mol⁻¹·cm⁻¹), useful for quantifying concentration and monitoring degradation .
- NMR : ¹H NMR (DMSO-d₆) reveals peaks for the aromatic protons (δ 7.5–8.5 ppm), ethylamino groups (δ 2.5–3.5 ppm), and quaternary ammonium (δ 3.0–3.3 ppm). ¹³C NMR confirms the azo bond (C=N at ~150 ppm) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .
Q. How does the compound’s solubility profile impact experimental design?
The quaternary ammonium group enhances water solubility, but the aromatic/azo backbone necessitates polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, NO₂) influence the compound’s reactivity and spectroscopic properties?
The nitro and chloro groups stabilize the azo bond via resonance and inductive effects, reducing susceptibility to reductive cleavage. UV-Vis spectra show bathochromic shifts (~20 nm) compared to non-substituted analogs due to extended conjugation. DFT calculations predict enhanced electrophilicity at the azo nitrogen, impacting coordination chemistry with metal ions (e.g., Cu²⁺, Fe³⁺) .
Q. What mechanistic insights exist for the compound’s stability under varying pH conditions?
- Acidic Conditions (pH <3) : Protonation of the azo group accelerates hydrolysis, yielding 2-chloro-4-nitroaniline and a phenolic byproduct (detectable via HPLC).
- Alkaline Conditions (pH >9) : The quaternary ammonium group undergoes Hofmann elimination, forming a tertiary amine and ethylene gas. Stability studies (40°C, 75% RH) show <5% degradation over 30 days at pH 7 .
Q. What strategies optimize the compound’s use in supramolecular or coordination chemistry applications?
The azo group acts as a bidentate ligand, forming stable complexes with transition metals. For example, with Cu(II) in methanol, a 1:2 (metal:ligand) complex forms (confirmed by Job’s plot). X-ray crystallography reveals square-planar geometry, with potential applications in catalysis or sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
